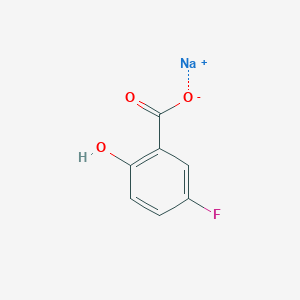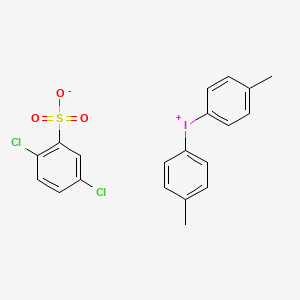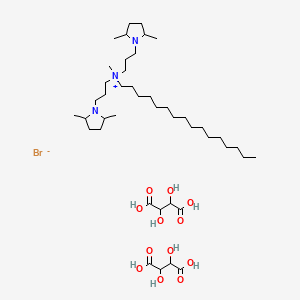
7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its complex structure, which includes acetylamino groups, azo linkages, and a naphthalene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-acetylaminobenzenediazonium chloride. This is achieved by treating 4-acetylaminobenzenediazonium chloride with sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid in an alkaline medium to form the azo compound.
Acetylation: The final step involves acetylation of the amino groups to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Substitution: Various substituted derivatives with modified chemical and physical properties.
科学的研究の応用
7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
類似化合物との比較
Similar Compounds
- 7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid
- 7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-3-sulphonic acid
Uniqueness
The unique structural features of 7-(acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, such as the specific positioning of the sulfonic acid group and the acetylamino groups, contribute to its distinct color properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications due to its unique chemical structure.
特性
| 25317-48-0 | |
分子式 |
C20H18N4O6S |
分子量 |
442.4 g/mol |
IUPAC名 |
7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30) |
InChIキー |
CECGUGFIJCQUOO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





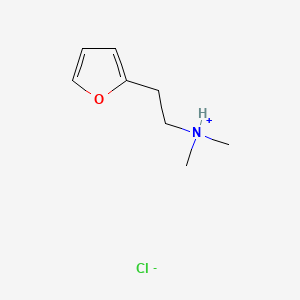
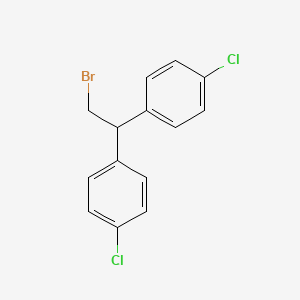

![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
